REACTION_CXSMILES
|
[CH3:1][S:2][CH3:3].[C:4](OOC(=O)C1C=CC=CC=1)(=[O:11])C1C=CC=CC=1.[CH2:22]([NH:24][CH2:25][CH3:26])[CH3:23]>C(#N)C.C(OCC)(=O)C>[CH3:1][S:2][CH2:3][O:11][CH:4]1[CH2:26][CH2:25][NH:24][CH2:22][CH2:23]1
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
31 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 1 h until no E was observed by TLC
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with 10% Na2CO3 (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (100 mL) and dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude product which
|
Type
|
CUSTOM
|
Details
|
was used for the next step without purification
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in acetonitrile (10 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for overnight until no starting material
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel with 5% MeOH/DCM
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CSCOC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 13.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |